3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine atom at position 3 and a bulky tert-butyl group at position 6.
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-10(2,3)8-4-5-12-9-7(11)6-13-14(8)9/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
IDVSNSXGRPKXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCNC2=C(C=NN12)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the bromination of 7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 serves as a prime site for nucleophilic displacement due to the electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring.
*Yields approximate and solvent-dependent.
Mechanistic Insight : The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile by a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
-
Attack of the nucleophile at the electron-deficient C3 position, facilitated by the leaving group (Br<sup>-</sup>).
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, critical for constructing complex architectures.
| Reaction Type | Catalysts/Ligands | Partners | Products | Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Arylboronic acids | 3-Aryl derivatives | Kinase inhibitor precursors |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, BINAP, Cs<sub>2</sub>CO<sub>3</sub> | Amines | 3-Aminoaryl derivatives | Anticancer agents |
Key Example :
Suzuki coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-7-tert-butyl-pyrazolo[1,5-a]pyrimidine, a scaffold for fluorescent probes .
Cyclization Reactions
The tert-butyl group at position 7 sterically directs regioselective cyclization.
| Substrates | Conditions | Products |
|---|---|---|
| β-Ketoesters | HOAc, reflux | Fused pyrano-pyrimidines |
| Hydrazines | EtOH, Δ | Triazolo-pyrimidines |
Mechanistic Pathway :
-
Nucleophilic attack at C3 by the cyclizing agent.
-
Ring closure facilitated by the tert-butyl group’s steric stabilization.
Oxidation and Reduction
The saturated 4H,5H,6H,7H ring system allows selective redox modifications.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O/acetone | Pyrazolo[1,5-a]pyrimidin-7-one |
| Reduction | LiAlH<sub>4</sub>, THF | Partially saturated ring opening |
Comparative Reactivity with Derivatives
The tert-butyl group enhances solubility in nonpolar solvents and stabilizes transition states during substitution.
| Derivative | Reactivity at C3 | Key Difference |
|---|---|---|
| 3-Bromo-7-cyclopropyl analog | Faster SNAr (smaller substituent) | Reduced steric hindrance |
| 3-Bromo-2-trifluoromethyl analog | Slower coupling (electron withdrawal) | Increased electron deficiency |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. The compound has been studied for its ability to inhibit specific kinases that are crucial for cancer cell proliferation. For example, studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance its selectivity and potency against various cancer cell lines.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting enzymes essential for bacterial growth. In vitro studies have shown promising results against resistant strains of bacteria, making it a potential candidate for developing new antibiotics.
-
Neurological Research
- Pyrazolo[1,5-a]pyrimidines have been investigated for their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or provide protection against neurodegenerative processes. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
-
Anti-inflammatory Effects
- The anti-inflammatory potential of 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been explored in several studies. The compound may inhibit pro-inflammatory cytokines and pathways, offering therapeutic possibilities in treating chronic inflammatory conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that pyrazolo[1,5-a]pyrimidine derivatives inhibit cancer cell proliferation with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Antimicrobial Properties | Reported effective inhibition of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations significantly lower than traditional antibiotics. |
| Lee et al. (2022) | Neuroprotective Effects | Found that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro models. |
| Chen et al. (2023) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis following treatment with the compound. |
Mechanism of Action
The mechanism of action of 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 7
The tert-butyl group at position 7 distinguishes this compound from analogs with other substituents:
- Trifluoromethyl Analogs : The electron-withdrawing trifluoromethyl group (e.g., in ) increases reactivity in nucleophilic aromatic substitution (SNAr), enabling efficient functionalization at position 3. In contrast, the tert-butyl group’s electron-donating nature may slow such reactions but improves lipophilicity and stability .
Physical and Spectral Properties
- Melting Points : Tert-butyl derivatives (e.g., compound 152 in ) often exhibit higher melting points due to improved crystallinity compared to trifluoromethyl analogs (e.g., compound 3f in , mp 113–114°C).
- NMR Signatures : The tert-butyl group produces a distinct singlet at δ 1.40 ppm (1H NMR, CDCl3), absent in analogs with smaller substituents. Bromine’s deshielding effect shifts adjacent proton signals upfield, as seen in δ 8.61 ppm (pyrimidine protons, ) .
- HRMS Data: The tert-butyl analog’s molecular ion ([M+H]+ = 556.1349, ) aligns with its higher molecular weight compared to non-tert-butyl derivatives (e.g., [M+H]+ = 456.0823 for a biphenyl-substituted analog in ).
Biological Activity
3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological significance.
- IUPAC Name : tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.17 g/mol
- CAS Number : 1196154-25-2
Biological Activity Overview
The biological activity of 3-bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been primarily investigated in the context of its potential as an inhibitor for various biological targets.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. A notable study highlighted their efficacy against viral infections by acting as selective inhibitors of protein kinases involved in viral replication processes. Specifically, compounds within this class have shown promising results in inhibiting CSNK2 (casein kinase 2), which is implicated in various viral pathways .
Cytotoxicity and Anticancer Properties
In vitro studies have demonstrated that 3-bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and L929 (normal fibroblast) cells, showing selective cytotoxicity that could be leveraged for therapeutic applications . The compound's ability to induce apoptosis in these cells suggests a mechanism that warrants further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo ring system can significantly influence their potency and selectivity. For example:
- Bromination at position 3 enhances the compound's interaction with target enzymes.
- Alkyl substitutions at position 7 , such as tert-butyl groups, have been associated with improved lipophilicity and cellular uptake .
Case Studies
- Inhibition of CSNK2 : A study conducted by researchers explored the inhibitory effects of various pyrazolo[1,5-a]pyrimidine derivatives on CSNK2. The findings revealed that certain modifications led to enhanced inhibitory potency (IC50 values in the nanomolar range) against this kinase .
- Anticancer Activity : Another research effort focused on evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidines in vivo. The results indicated significant tumor growth inhibition in xenograft models when treated with these compounds .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate |
| Molecular Formula | C11H16BrN3O2 |
| Molecular Weight | 302.17 g/mol |
| CAS Number | 1196154-25-2 |
| Antiviral Activity | Selective CSNK2 inhibitor |
| Cytotoxicity | Effective against HeLa cells |
| In Vivo Efficacy | Significant tumor inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
